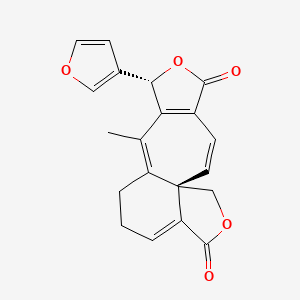

6,7-Dehydrodugesin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H16O5 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

(1S,7R)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-2,4(8),9,13-tetraene-5,15-dione |

InChI |

InChI=1S/C20H16O5/c1-11-14-3-2-4-15-19(22)24-10-20(14,15)7-5-13-16(11)17(25-18(13)21)12-6-8-23-9-12/h4-9,17H,2-3,10H2,1H3/t17-,20-/m0/s1 |

InChI Key |

ADBVEOQZJCZHMO-PXNSSMCTSA-N |

Isomeric SMILES |

CC1=C2CCC=C3[C@]2(COC3=O)C=CC4=C1[C@@H](OC4=O)C5=COC=C5 |

Canonical SMILES |

CC1=C2CCC=C3C2(COC3=O)C=CC4=C1C(OC4=O)C5=COC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of 6,7-Dehydrodugesin A from Salvia leucantha

A Methodological Whitepaper for Natural Product Researchers

Introduction

The genus Salvia is a rich source of structurally diverse and biologically active secondary metabolites, particularly diterpenoids.[1] Among these, abietane diterpenoids have garnered significant attention for their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] 6,7-Dehydrodugesin A, an abietane diterpenoid, represents a class of compounds with potential therapeutic value. This technical guide outlines a representative methodology for its isolation and characterization from plant material, specifically tailored for a professional audience in natural product chemistry and drug development.

General Isolation Strategy

The isolation of abietane diterpenoids from Salvia species typically involves a multi-step process that begins with the extraction of the plant material, followed by fractionation and purification using various chromatographic techniques. The final step involves the structural elucidation of the isolated compounds using spectroscopic methods.

Detailed Experimental Protocols

Plant Material Collection and Preparation

Salvia leucantha aerial parts (leaves and stems) should be collected and authenticated by a plant taxonomist. The plant material is then air-dried in the shade to a constant weight and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction to isolate the desired chemical constituents.

Protocol:

-

Macerate the dried, powdered aerial parts of Salvia leucantha (e.g., 1 kg) with n-hexane (e.g., 3 x 5 L) at room temperature for 72 hours per extraction cycle.[2]

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude n-hexane extract.

-

Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) can be employed to achieve initial fractionation.

Chromatographic Purification

The crude extract is a complex mixture and requires further separation to isolate individual compounds. A combination of chromatographic techniques is generally employed.

3.3.1 Silica Gel Column Chromatography

Protocol:

-

Subject the crude n-hexane extract to silica gel column chromatography (e.g., 230-400 mesh).[2]

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100 v/v).[2]

-

Collect fractions of a defined volume (e.g., 250 mL) and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent).

-

Combine fractions with similar TLC profiles to yield several main fractions (F1, F2, F3, etc.).

3.3.2 High-Speed Countercurrent Chromatography (HSCCC)

For further purification of complex fractions, HSCCC can be an effective technique.

Protocol:

-

Select a suitable two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water (e.g., 7:3:7:3, v/v/v/v).[3]

-

Dissolve the fraction of interest in the stationary phase and inject it into the HSCCC instrument.

-

Perform the separation and collect fractions.

-

Analyze the purity of the collected fractions by HPLC.

3.3.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Final purification is often achieved using preparative HPLC.

Protocol:

-

Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

-

Inject the solution onto a preparative C18 column.

-

Elute with a gradient of acetonitrile and water.

-

Monitor the eluent with a UV detector and collect the peaks corresponding to the target compound.

-

Evaporate the solvent to obtain the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.[4][5][6][7]

Data Presentation

The following tables represent hypothetical quantitative data that could be obtained during the isolation process.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Yield (g) | Yield (%) |

| Crude n-hexane extract | 1000 g dried plant material | 50.0 | 5.0 |

| Silica Gel Fraction F3 | 50.0 g crude extract | 8.5 | 17.0 |

| HSCCC Fraction F3.2 | 8.5 g Fraction F3 | 1.2 | 14.1 |

| Pure this compound | 1.2 g Fraction F3.2 | 0.15 | 12.5 |

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Data |

| HRESIMS | m/z [M+H]⁺ calculated for C₂₀H₂₄O₃: 313.1798, Found: 313.1795 |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.85 (s, 1H), 6.98 (s, 1H), 6.55 (d, J=8.5 Hz, 1H), 6.40 (d, J=8.5 Hz, 1H), 3.85 (s, 3H), 3.20 (sept, J=7.0 Hz, 1H), 1.25 (d, J=7.0 Hz, 6H), 1.10 (s, 3H), 1.05 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 185.2, 155.4, 148.7, 135.2, 130.1, 125.8, 124.3, 118.9, 110.2, 55.6, 38.4, 33.5, 31.8, 29.7, 25.4, 23.8, 21.5, 19.2 |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. New Diterpenoids from the Aerial Parts of Salvia reuterana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 6,7-Dehydrodugesin A: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the characterization of Dugesin A, a neo-clerodane diterpenoid isolated from Salvia dugesii, and presents a hypothetical analysis of its derivative, 6,7-Dehydrodugesin A. While "this compound" has not been reported in scientific literature to date, this guide extrapolates its potential characteristics based on the known data of the parent compound and related structures. This whitepaper aims to serve as a comprehensive resource, outlining the structural elucidation, physicochemical properties, and potential biological activities of these compounds, thereby providing a framework for future research and drug discovery efforts.

Introduction to Dugesin A and Neo-clerodane Diterpenoids

Diterpenoids are a diverse class of natural products, and among them, the neo-clerodane skeleton has attracted significant attention due to a wide range of biological activities. Several neo-clerodane diterpenoids, including Dugesin A, B, and C-G, have been isolated from the plant Salvia dugesii. These compounds have shown potential as antiviral and antifeedant agents. The structural complexity and bioactivity of these molecules make them interesting candidates for further investigation and development.

Physicochemical and Spectroscopic Characterization of Dugesin A

The definitive structural elucidation of Dugesin A was first reported by Esquivel et al. (1994). While the specific quantitative data from the original publication is not accessible through our current resources, this section outlines the types of data that would be presented.

Physical and Chemical Properties (Hypothetical Data)

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₅ |

| Molecular Weight | 344.40 g/mol |

| Appearance | White amorphous powder |

| Melting Point | Not Reported |

| Optical Rotation | Not Reported |

| Solubility | Soluble in methanol, chloroform |

Spectroscopic Data (Hypothetical Data based on related compounds)

Table 2.1: ¹H NMR Spectroscopic Data for Dugesin A (CDCl₃, 400 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| ... | ... | ... | ... |

| 6 | ... | ... | ... |

| 7 | ... | ... | ... |

| ... | ... | ... | ... |

Table 2.2: ¹³C NMR Spectroscopic Data for Dugesin A (CDCl₃, 100 MHz)

| Position | δ (ppm) |

|---|---|

| ... | ... |

| 6 | ... |

| 7 | ... |

| ... | ... |

Table 2.3: Mass Spectrometry Data for Dugesin A

| Technique | Ionization Mode | Observed m/z |

|---|---|---|

| EIMS | EI+ | [M]⁺ 344 |

| HR-EIMS | EI+ | 344.1624 (calcd. for C₂₀H₂₄O₅, 344.1623) |

Hypothetical Characterization of this compound

The introduction of a double bond at the 6,7-position of Dugesin A would be expected to alter its spectroscopic properties in a predictable manner.

Predicted Physicochemical and Spectroscopic Changes

Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shift Changes for this compound

| Position | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) | Rationale |

|---|---|---|---|

| 6 | ~5.5-6.0 | ~120-130 | Olefinic proton, downfield shift |

| 7 | ~5.5-6.0 | ~120-130 | Olefinic proton, downfield shift |

Table 3.2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted m/z |

|---|---|---|

| EIMS | EI+ | [M]⁺ 342 |

| HR-EIMS | EI+ | 342.1467 (calcd. for C₂₀H₂₂O₅, 342.1467) |

Biological Activity and Potential Mechanisms of Action

Neo-clerodane diterpenoids isolated from Salvia species have demonstrated a range of biological activities. Dugesin F, a related compound from S. dugesii, has been reported to have antiviral activity against the influenza virus FM1. Other clerodane diterpenes have shown anti-inflammatory and neuroprotective effects.

Potential Signaling Pathways

The anti-inflammatory effects of some clerodane diterpenoids have been attributed to the inhibition of key signaling pathways. A potential mechanism could involve the modulation of pathways such as NF-κB and MAPK, which are central to the inflammatory response.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by Dugesin A.

Experimental Protocols

Isolation and Purification

A generalized protocol for the isolation of Dugesin A from Salvia dugesii is as follows:

Caption: General workflow for the isolation of Dugesin A.

Structural Elucidation

The structure of the isolated compounds would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-EIMS or HR-ESI-MS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR to determine the proton environment.

-

¹³C NMR and DEPT to determine the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY) to establish connectivity and relative stereochemistry.

-

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and double bonds.

-

X-ray Crystallography: To determine the absolute stereochemistry if suitable crystals can be obtained.

Antiviral Activity Assay (Influenza Virus)

A standard plaque reduction assay or a cytopathic effect (CPE) inhibition assay would be used to evaluate the antiviral activity.

Caption: Workflow for an in vitro antiviral assay.

Conclusion

Dugesin A and its related neo-clerodane diterpenoids from Salvia dugesii represent a promising class of natural products with potential therapeutic applications. While the specific compound this compound remains hypothetical, this guide provides a comprehensive framework for its potential characterization based on the known properties of Dugesin A. Further research is warranted to isolate and fully characterize Dugesin A, synthesize and test the biological activities of its derivatives, and elucidate their precise mechanisms of action. This will be crucial for unlocking their full potential in drug discovery and development.

Spectroscopic Profile of 6,7-Dehydrodugesin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 6,7-Dehydrodugesin A, a neo-clerodane diterpenoid. Due to the limited availability of direct experimental data for this compound in public literature, this document focuses on the spectroscopic data of its parent compound, Dugesin A, isolated from Salvia dugesii. The structural modification at the 6,7-position from a single bond in Dugesin A to a double bond in this compound will predictably influence the spectroscopic characteristics, particularly in the NMR spectra. This guide will therefore present the known data for Dugesin A and provide a predictive analysis for this compound.

Chemical Structures

Dugesin A is a neo-clerodane diterpenoid first isolated from the plant Salvia dugesii. Its structure was elucidated through extensive spectroscopic analysis.

This compound is a derivative of Dugesin A characterized by the introduction of a double bond between carbons 6 and 7. This modification is expected to induce significant changes in the chemical shifts of neighboring protons and carbons.

Spectroscopic Data of Dugesin A

The following tables summarize the known ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Dugesin A. This information serves as a foundational reference for understanding the spectroscopic properties of its 6,7-dehydro derivative.

Table 1: ¹H NMR Spectroscopic Data of Dugesin A (CDCl₃, 400 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 2.10 | m | |

| 2α | 1.50 | m | |

| 2β | 1.85 | m | |

| 3 | 5.40 | br s | |

| 6α | 1.70 | m | |

| 6β | 2.25 | m | |

| 7α | 1.45 | m | |

| 7β | 1.95 | m | |

| 10 | 2.30 | m | |

| 11 | 2.55 | m | |

| 12 | 4.80 | t | 7.5 |

| 14 | 6.25 | br s | |

| 15 | 7.20 | br s | |

| 16 | 7.35 | t | 1.5 |

| 17 (CH₃) | 0.95 | d | 6.5 |

| 18 (CH₃) | 1.05 | s | |

| 19 (CH₃) | 0.90 | d | 7.0 |

| 20 | 4.50 | d | 4.0 |

| 20 | 4.65 | d | 4.0 |

Table 2: ¹³C NMR Spectroscopic Data of Dugesin A (CDCl₃, 100 MHz)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 38.5 (t) | 11 | 45.0 (d) |

| 2 | 19.5 (t) | 12 | 70.0 (d) |

| 3 | 125.0 (d) | 13 | 125.5 (s) |

| 4 | 135.0 (s) | 14 | 108.0 (d) |

| 5 | 50.0 (s) | 15 | 140.0 (d) |

| 6 | 25.0 (t) | 16 | 143.0 (d) |

| 7 | 35.0 (t) | 17 (CH₃) | 15.5 (q) |

| 8 | 40.0 (s) | 18 (CH₃) | 20.0 (q) |

| 9 | 48.0 (s) | 19 (CH₃) | 17.0 (q) |

| 10 | 55.0 (d) | 20 (CH₂OH) | 65.0 (t) |

Table 3: Mass Spectrometry Data of Dugesin A

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular Formula: C₂₀H₂₈O₄ |

Predicted Spectroscopic Data for this compound

The introduction of a double bond at the 6,7-position would lead to the appearance of vinylic proton and carbon signals in the NMR spectra.

-

¹H NMR: Expect two new signals in the olefinic region (δ 5.5-6.5 ppm) for H-6 and H-7. The multiplicity would depend on the coupling with adjacent protons. The signals for the protons at C-5 and C-8 would also be expected to shift downfield.

-

¹³C NMR: Expect two new signals for the sp² carbons C-6 and C-7 in the range of δ 120-140 ppm. The chemical shifts of the neighboring carbons (C-5, C-8, C-9, and C-10) would also be affected.

-

Mass Spectrometry: The molecular formula of this compound would be C₂₀H₂₆O₄, resulting in a molecular weight that is two mass units lower than that of Dugesin A.

Experimental Protocols

The spectroscopic data for Dugesin A was obtained using standard NMR and MS techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like Dugesin A and the subsequent analysis to predict the data for a derivative like this compound.

Caption: Workflow for the isolation, characterization, and derivative analysis.

Disclaimer: The spectroscopic data for this compound presented in this document is predictive and based on the known data of Dugesin A. Direct experimental verification is required for confirmation.

6,7-Dehydrodugesin A (CAS: 1542141-27-4): A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dehydrodugesin A is a neo-clerodane diterpenoid isolated from the aerial parts of Salvia leucantha, commonly known as Mexican bush sage.[1] Its chemical structure is characterized by a fused ring system and a furan moiety, typical of this class of natural products. While specific biological data for this compound is not extensively available in publicly accessible literature, the broader class of neo-clerodane diterpenoids from Salvia species has garnered significant scientific interest due to their diverse and potent biological activities. This document provides a comprehensive overview of the available information on this compound and related compounds from its natural source, with a focus on quantitative data and detailed experimental methodologies to support further research and drug discovery efforts.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1542141-27-4 | Internal |

| Molecular Formula | C20H16O5 | Internal |

| Molecular Weight | 336.34 g/mol | Internal |

| Class | neo-clerodane diterpenoid | [1] |

| Natural Source | Salvia leucantha (Mexican bush sage) | [1] |

Biological Activities of Related Compounds from Salvia leucantha

While specific quantitative biological data for this compound is not detailed in the reviewed literature, studies on other neo-clerodane diterpenoids isolated from Salvia leucantha provide valuable insights into the potential activities of this compound class. The following table summarizes the reported inhibitory concentrations (IC50) for structurally related compounds from the same plant, primarily focusing on anticholinesterase and cytotoxic activities.

| Compound | Biological Activity | Cell Line / Enzyme | IC50 (µM) | Reference |

| Dugesin B | Acetylcholinesterase Inhibition | - | 22.13 | [2] |

| Salvileucantholide | Acetylcholinesterase Inhibition | - | 50.55 | [2] |

| 3β-methoxyisopuberulin | Acetylcholinesterase Inhibition | - | 32.20 | [2] |

| Salvileucalin B | Cytotoxicity | A549 (Human lung carcinoma) | 5.23 µg/mL | |

| Salvileucalin B | Cytotoxicity | HT-29 (Human colon adenocarcinoma) | 1.88 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of neo-clerodane diterpenoids. These protocols are generalized based on standard laboratory practices and should be adapted as necessary for specific experimental conditions.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening acetylcholinesterase (AChE) inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant)

-

Acetylthiocholine iodide (ATChI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare working solutions of AChE, ATChI, and DTNB in phosphate buffer at the desired concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution at various concentrations (or DMSO for the control).

-

Add 10 µL of the AChE enzyme solution.

-

Add 10 µL of the DTNB solution.

-

-

Incubation:

-

Incubate the mixture at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of the ATChI substrate solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HT-29)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for another 24-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the test compound concentration.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of natural products like this compound.

Caption: A generalized workflow for natural product drug discovery.

Caption: A potential anti-inflammatory mechanism of action.

Conclusion

This compound, a neo-clerodane diterpenoid from Salvia leucantha, belongs to a class of compounds with demonstrated biological potential, including anticholinesterase and cytotoxic activities. While specific data for this particular molecule is limited in the current literature, the information available for its structural analogs provides a strong rationale for its further investigation. The experimental protocols and conceptual workflows provided herein offer a framework for researchers to explore the therapeutic potential of this compound and other related natural products. Future studies are warranted to fully elucidate the bioactivity profile and mechanism of action of this compound.

References

The intricate biosynthetic pathway of neo-clerodane diterpenoids: A technical guide for researchers

An in-depth exploration of the enzymatic cascade responsible for the production of pharmacologically significant neo-clerodane diterpenoids, with a focus on the biosynthesis of salvinorin A. This guide is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis of this complex class of molecules.

Core Biosynthetic Pathway

The biosynthesis of neo-clerodane diterpenoids originates from the methylerythritol phosphate (MEP) pathway, which produces the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). The formation of the characteristic neo-clerodane skeleton is then initiated by a two-step cyclization process catalyzed by class II and class I diterpene synthases (diTPS). Subsequent decorations by cytochrome P450 monooxygenases (CYPs) and other enzymes lead to the vast structural diversity observed in this family of compounds. The biosynthesis of salvinorin A in Salvia divinorum serves as a well-studied model for this pathway.

The initial committed step is the cyclization of GGPP to the bicyclic intermediate (+)-kolavenyl diphosphate (KPP), also referred to as clerodienyl diphosphate (CLPP), a reaction catalyzed by a class II diTPS, namely SdCPS2 (also known as SdKPS)[1][2]. Subsequently, a class I diTPS, kolavenol synthase (SdKSL1), is responsible for the dephosphorylation of KPP to form the alcohol (-)-kolavenol[1].

Following the formation of the core neo-clerodane skeleton, a series of oxidative modifications are carried out by cytochrome P450 enzymes. In the biosynthesis of furanoclerodanes, kolavenol is converted to annonene by annonene synthase (ANS) and then to hardwickiic acid by hardwickiic acid synthase (HDAS)[1]. Further downstream, in the salvinorin A pathway, specific CYPs such as CYP76AH39 (crotonolide G synthase) and CYP728D26 are involved in generating key intermediates[3][4]. The final steps in salvinorin A biosynthesis involve acetylation and methylation reactions[5].

Quantitative Data on Key Biosynthetic Enzymes

While comprehensive kinetic data for all enzymes in the neo-clerodane biosynthetic pathway is not yet available, studies on key enzymes from Salvia divinorum provide valuable insights into the efficiency of the initial steps.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·M⁻¹) | Source |

| SdKPS (SdCPS2) | GGPP | 1.9 ± 0.66 | 0.88 ± 0.11 | 4.7 x 10⁵ | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of neo-clerodane diterpenoid biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the expression of recombinant diterpene synthases in E. coli and their subsequent purification for in vitro assays.

2.1.1. Vector Construction and Transformation:

-

Amplify the coding sequence of the target diTPS gene (e.g., SdCPS2, SdKSL1) from cDNA using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into a suitable expression vector, such as pET28a(+) or pMAL-c2X, which often include an N-terminal affinity tag (e.g., His-tag, MBP-tag) for purification.

-

Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3) or Rosetta 2).

2.1.2. Protein Expression:

-

Inoculate a 5 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli.

-

Incubate the starter culture overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume (e.g., 1 L) of Terrific Broth (TB) or LB medium.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance the yield of soluble protein.

2.1.3. Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column (for His-tagged proteins).

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

-

Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Assess the purity of the eluted protein by SDS-PAGE.

-

If necessary, further purify the protein using size-exclusion chromatography.

In Vitro Diterpene Synthase Assay

This protocol outlines the procedure for determining the activity and product profile of a purified diterpene synthase.

2.2.1. Reaction Setup:

-

Prepare a reaction mixture in a glass vial containing:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2)

-

10 mM MgCl₂

-

1 mM DTT

-

10-50 µM GGPP (substrate)

-

1-5 µg of purified diTPS enzyme

-

-

The final reaction volume is typically 50-100 µL.

2.2.2. Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

2.2.3. Product Extraction:

-

To dephosphorylate the diterpene diphosphate products for GC-MS analysis, add alkaline phosphatase (e.g., 5-10 units) and incubate for another 1-2 hours at 37°C.

-

Extract the reaction mixture with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate).

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully transfer the organic phase to a new vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diterpenoids

This protocol details the instrumental analysis of the diterpenoid products.

2.3.1. Sample Preparation:

-

Dry the organic extract from the enzyme assay under a gentle stream of nitrogen.

-

For volatile and semi-volatile diterpenes, redissolve the residue in a suitable solvent (e.g., hexane or ethyl acetate) for direct injection.

-

For less volatile diterpenes containing hydroxyl or carboxyl groups, derivatization may be necessary to improve volatility and chromatographic performance. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine[6].

2.3.2. GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 240°C at a rate of 3°C/minute.

-

Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

2.3.3. Data Analysis:

-

Identify the products by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with literature values.

-

Quantify the products using an internal standard and by generating a calibration curve with authentic standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR is a powerful tool for the unambiguous structure determination of novel neo-clerodane diterpenoids.

2.4.1. Sample Preparation:

-

Purify the compound of interest to >95% purity using chromatographic techniques such as HPLC.

-

Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

2.4.2. NMR Experiments:

-

Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D: ¹H, ¹³C, and DEPT-135.

-

2D: COSY, HSQC, HMBC, and NOESY or ROESY.

-

2.4.3. Data Analysis:

-

Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D NMR data.

-

Determine the planar structure by analyzing COSY (proton-proton correlations through bonds) and HMBC (long-range proton-carbon correlations) spectra.

-

Elucidate the relative stereochemistry by analyzing NOESY or ROESY spectra (proton-proton correlations through space) and by measuring coupling constants from the high-resolution ¹H NMR spectrum.

Signaling Pathways and Regulatory Networks

The biosynthesis of neo-clerodane diterpenoids, like other plant secondary metabolites, is tightly regulated by a complex network of signaling pathways. The jasmonate signaling pathway is a key regulator of terpenoid biosynthesis in many plants, including Salvia species.

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), act as signaling molecules that trigger a transcriptional cascade leading to the upregulation of biosynthetic genes.

Caption: Jasmonate signaling cascade leading to the activation of neo-clerodane biosynthetic genes.

In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting transcription factors such as MYC2[7][8]. Upon perception of a stimulus, such as herbivory or pathogen attack, JA-Ile levels rise and promote the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex[7][8]. This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factors, which can then activate the expression of downstream target genes, including those encoding the enzymes of the neo-clerodane biosynthetic pathway[6]. In Salvia miltiorrhiza, the AP2/ERF transcription factor SmERF128 has been shown to positively regulate the expression of diterpenoid biosynthetic genes, including SmCPS1, SmKSL1, and a cytochrome P450[1][9][10].

Experimental Workflow for Identifying Biosynthetic Genes

A common workflow for the discovery and characterization of genes involved in neo-clerodane biosynthesis is outlined below.

Caption: A typical experimental workflow for the identification and functional characterization of biosynthetic genes.

References

- 1. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protein–protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [rex.libraries.wsu.edu]

- 6. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmonate Signaling [frontiersin.org]

- 8. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A (-)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 6,7-Dehydrodugesin A: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural sources of the neo-clerodane diterpenoid, 6,7-Dehydrodugesin A. As a potentially novel compound, direct references to its isolation from natural sources are not currently present in scientific literature. Therefore, this document focuses on its putative precursor, Dugesin A , a known natural product. The information presented herein is based on the current understanding of the isolation, structure, and biological activity of Dugesin A and its analogues, providing a foundational resource for research and development endeavors.

Executive Summary

Dugesin A, a member of the neo-clerodane diterpenoid family, has been successfully isolated from the plant species Salvia dugesii. While this compound has not been reported as a naturally occurring compound, its structure can be inferred from Dugesin A. This guide provides a comprehensive overview of the natural source of Dugesin A, detailed experimental protocols for its isolation, and a summary of the known biological activities of related compounds. Furthermore, a putative signaling pathway associated with the cytotoxic effects of similar neo-clerodane diterpenoids is visualized to aid in understanding its potential mechanism of action.

Natural Source of Dugesin A

The primary and thus far only known natural source of Dugesin A is the plant Salvia dugesii, a species belonging to the Lamiaceae family.[1][2] This plant has been the subject of phytochemical investigations that have led to the isolation of a series of related neo-clerodane diterpenoids, including Dugesins A, B, and C through G.[1][2]

Table 1: Quantitative Data on the Isolation of Dugesins from Salvia dugesii

| Compound | Yield (from dried aerial parts) | Method of Isolation | Reference |

| Dugesins (General) | Not explicitly quantified for individual compounds | Column Chromatography (Silica gel, Sephadex LH-20) | [1][2] |

| Crude Acetone Extract | ~2.5% | Maceration with acetone | [2] |

Note: Specific yield data for Dugesin A is not available in the reviewed literature. The provided data for the crude extract offers a general indication of the abundance of diterpenoids in the plant material.

Experimental Protocols: Isolation of Dugesin A

The following is a generalized protocol for the isolation of Dugesin A from the aerial parts of Salvia dugesii, based on established methodologies for the separation of neo-clerodane diterpenoids from this plant.[1][2]

Plant Material and Extraction

-

Collection and Preparation: Aerial parts of Salvia dugesii are collected, air-dried at room temperature, and then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with acetone at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude acetone extract.

Chromatographic Separation

-

Initial Fractionation: The crude acetone extract is subjected to column chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate.

-

Further Purification: Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Isolation: The final purification of Dugesin A is achieved through preparative High-Performance Liquid Chromatography (HPLC).

Biological Activities of Dugesins and Related Compounds

Dugesins and other neo-clerodane diterpenoids isolated from Salvia species have been reported to exhibit a range of biological activities.[1][2][3]

Table 2: Reported Biological Activities of Dugesins and Related Neo-clerodane Diterpenoids

| Compound/Class | Biological Activity | Cell Lines/Model System | IC50/EC50 Values | Reference |

| Dugesin F | Antiviral (Influenza A virus) | Not specified | Not specified | [1][2] |

| Various Dugesins | Antifeedant | Not specified | Not specified | [1][2] |

| Various Dugesins | Cytotoxic | Various cancer cell lines | Not specified | [1][2] |

| Casearin J (a related clerodane diterpene) | Cytotoxic | T-cell acute lymphoblastic leukemia (T-ALL) cells | ~0.7 µM | [4] |

| Scutebata A (a neo-clerodane diterpenoid) | Cytotoxic | LoVo, MCF-7, SMMC-7721, HCT-116 | 4.57 - 7.68 µM | [5] |

Putative Signaling Pathway for Cytotoxicity

While the specific signaling pathway of Dugesin A has not been elucidated, the cytotoxic mechanism of a structurally related clerodane diterpene, Casearin J, has been investigated.[4] This compound induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells through the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and subsequent interference with the Notch1 signaling pathway.[4] A diagram of this putative pathway is presented below as a potential model for the mechanism of action of cytotoxic neo-clerodane diterpenoids.

References

- 1. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Salvia leucantha Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia leucantha, commonly known as Mexican bush sage, is a perennial plant from the Lamiaceae family, traditionally utilized for its therapeutic properties.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of Salvia leucantha extracts. It details the phytochemical composition, antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of these extracts. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of experimental workflows and potential signaling pathways to facilitate further research and drug development endeavors. While research on Salvia leucantha is ongoing, this guide consolidates the existing data to serve as a valuable resource for the scientific community.

Phytochemical Composition

The biological activities of Salvia leucantha are attributed to its rich and diverse phytochemical profile. The extracts of the aerial parts of the plant have been found to contain a variety of bioactive constituents, including flavonoids, triterpenoids, alkaloids, saponins, and phenolic compounds.[1] The essential oil, in particular, is a significant source of these compounds.

Gas chromatography-mass spectrometry (GC-MS) and GC-FID analyses of the essential oil of S. leucantha have identified several major components. The composition can vary based on geographical location and environmental factors.

Table 1: Major Chemical Constituents of Salvia leucantha Essential Oil

| Compound Class | Compound Name | Percentage (%) in Ecuadorian Sample | Percentage (%) in Venezuelan Sample |

| Sesquiterpene Hydrocarbons | 6,9-Guaiadiene | 19.14 | - |

| (E)-Caryophyllene | 16.80 | 14.1 | |

| Germacrene D | 10.22 | 6.6 | |

| (E)-β-Farnesene | 10.00 | - | |

| Bicyclogermacrene | 7.52 | 8.9 | |

| β-Gurjunene | - | 14.8 | |

| Oxygenated Monoterpenes | Bornyl Acetate | 14.74 | 24.1 |

| Phenylpropanoids | Dillapiol | - | 11.0 |

Data sourced from studies on essential oils from Ecuador and Venezuela.

Biological Activities

Antioxidant Activity

Anti-inflammatory and Analgesic Activity

An ethanolic extract of Salvia leucantha has demonstrated significant dose-dependent analgesic and anti-inflammatory properties in animal models.[1] The study indicated that the extract's efficacy was comparable to standard drugs like diclofenac and indomethacin.[1] The proposed mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by terpenoids and phenolic constituents.

Caption: Putative anti-inflammatory mechanism of Salvia leucantha extracts.

Antimicrobial Activity

While the antimicrobial properties of Salvia leucantha are mentioned in the context of its traditional topical uses, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet available in the scientific literature. However, the broader Salvia genus is known for its antimicrobial effects against a range of pathogens.

Table 2: Antimicrobial Activity of Various Salvia Species Extracts (for comparative purposes)

| Salvia Species | Extract Type | Microorganism | MIC (µg/mL) |

| S. blepharochlaena | Essential Oil | Candida utilis | 31.25 |

| S. palaestina | Methanol | Bacillus cereus | 62.5 |

| S. virgata | Methanol | Staphylococcus aureus | 125 |

| S. officinalis | Ethanolic | Streptococcus mutans | 237.5 |

| S. officinalis | Ethanolic | Lactobacillus casei | 118.7 |

Data compiled from studies on different Salvia species, demonstrating the antimicrobial potential within the genus.[3][4]

Enzyme Inhibitory Activity

The essential oil of Salvia leucantha has shown noteworthy and selective inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. This finding suggests a potential neuroprotective role for the plant's constituents.

Table 3: Cholinesterase Inhibitory Activity of Salvia leucantha Essential Oil

| Enzyme | IC50 (µg/mL) |

| Butyrylcholinesterase (BuChE) | 32.60 ± 5.60 |

| Acetylcholinesterase (AChE) | > 250 |

This selective inhibition highlights a promising area for further investigation into neurodegenerative disease therapies.

Cytotoxic Activity

The cytotoxic potential of Salvia leucantha extracts against cancer cell lines has not been extensively reported. However, numerous studies on other Salvia species have demonstrated significant anticancer effects, suggesting that S. leucantha may also be a source of valuable cytotoxic compounds.

Table 4: Cytotoxic Activity of Various Salvia Species Extracts on Cancer Cell Lines (for comparative purposes)

| Salvia Species | Extract Type | Cancer Cell Line | IC50 (µg/mL) |

| S. multicaulis | Methanolic | Colon Carcinoma (HCT-116) | 28.22 ± 3.07 |

| S. multicaulis | Methanolic | Hepatocellular Carcinoma (HepG-2) | 23.14 ± 2.92 |

| S. officinalis | Methanolic | Human Leukemic Monocyte Lymphoma (U937) | 229.312 |

| S. cryptantha | Crude | Breast Cancer (MCF-7) | 20 ± 1.4 |

These values from related species underscore the potential for discovering anticancer compounds in Salvia leucantha.[5][6]

Experimental Protocols

Caption: General experimental workflow for assessing biological activities.

Preparation of Ethanolic Extract

-

Collection and Preparation: Collect the aerial parts of Salvia leucantha.[1]

-

Drying: Shade-dry the plant material until all moisture is removed.[1]

-

Grinding: Pulverize the dried plant material into a coarse powder.

-

Maceration: Soak the powdered plant material in 95% ethanol in a sealed container for a specified period (e.g., 72 hours) with occasional shaking.[1]

-

Filtration: Filter the mixture to separate the extract from the plant residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.[1]

DPPH Radical Scavenging Assay (Antioxidant)

-

Preparation of Reagents: Prepare a stock solution of the extract in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the extract to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals). Ascorbic acid is typically used as a positive control.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

-

Animal Model: Use Wistar albino rats, fasted overnight with free access to water.[1]

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of S. leucantha extract).

-

Administration: Administer the vehicle, standard drug, or extract orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[1]

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Broth Microdilution Method (Antimicrobial - MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the extract in a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the extract that visibly inhibits the growth of the microorganism.

MTT Assay (Cytotoxicity)

-

Cell Culture: Seed the desired cancer cell line in a 96-well plate and incubate to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Salvia leucantha extracts, rich in terpenoids and phenolic compounds, exhibit a range of promising biological activities, including anti-inflammatory, analgesic, and selective BuChE inhibitory effects. While quantitative data on its antioxidant, antimicrobial, and cytotoxic properties are still emerging, the broader Salvia genus provides a strong rationale for its potential in these areas.

Future research should focus on:

-

Bioactivity-guided fractionation to isolate and identify the specific compounds responsible for the observed biological effects.

-

In-depth mechanistic studies to elucidate the signaling pathways involved in its anti-inflammatory and potential anticancer activities.

-

Standardization of extracts to ensure consistent and reproducible biological activity for potential therapeutic applications.

-

Preclinical and clinical trials to evaluate the safety and efficacy of Salvia leucantha extracts and their purified components.

This guide serves as a foundational resource to stimulate and direct future investigations into the therapeutic potential of Salvia leucantha.

References

- 1. mbimph.com [mbimph.com]

- 2. Anti-inflammatory and Antioxidant Agents from Salvia Genus (Lamiaceae): An Assessment of the Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial efficacy and cytotoxicity of ethanolic extracts of Salvia officinalis and Juglans regia against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory and Cytotoxic Activities of Salvia Officinalis L. Extract on Human Lymphoma and Leukemia Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery of Novel Neurotrophic Compounds: A Technical Guide for Researchers

Introduction

The discovery of novel neurotrophic compounds represents a promising frontier in the development of therapeutics for a range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and spinal cord injury. Neurotrophins, a family of proteins that includes nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), are essential for the survival, development, and function of neurons.[1] However, the therapeutic application of these large protein molecules is hampered by their poor pharmacokinetic properties, such as low bioavailability and inability to cross the blood-brain barrier.[1][2] This has spurred the search for small molecule neurotrophic agents that can mimic the beneficial effects of endogenous neurotrophins or modulate their signaling pathways, offering a more viable strategy for clinical intervention.[1][2]

This technical guide provides an in-depth overview of the core methodologies and strategies employed in the discovery and characterization of novel neurotrophic compounds. It is intended for researchers, scientists, and drug development professionals engaged in this critical area of neuroscience.

High-Throughput Screening for Neurotrophic Activity

The initial step in discovering novel neurotrophic compounds often involves high-throughput screening (HTS) of large chemical libraries.[3] HTS allows for the rapid and automated testing of thousands to millions of compounds to identify "hits" that elicit a desired biological response.[2] For neurotrophic drug discovery, cell-based phenotypic assays are paramount.

A primary and widely used HTS assay is the neurite outgrowth assay .[3] This assay measures the ability of a compound to promote the extension of axons and dendrites from neuronal cells, a key indicator of neurotrophic activity.

Experimental Workflow: High-Throughput Neurite Outgrowth Assay

The following diagram outlines a typical workflow for a high-throughput neurite outgrowth screen.

Key Experimental Protocols

Detailed and reproducible protocols are crucial for the successful identification and validation of neurotrophic compounds. Below are foundational protocols for core assays.

Neurite Outgrowth Assay using PC12 Cells

PC12 cells, derived from a rat pheochromocytoma, are a well-established model for studying neuronal differentiation.[4] Upon stimulation with Nerve Growth Factor (NGF), they cease proliferation and extend neurites, mimicking sympathetic neurons.[4]

Protocol:

-

Plate Coating: Coat 96-well plates with an appropriate substrate, such as Poly-L-lysine (0.01%), by incubating overnight at room temperature, followed by thorough washing with sterile water.[5]

-

Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/well in a volume of 100 µl of culture medium (e.g., RPMI-1640 supplemented with 10% horse serum and 5% fetal bovine serum).[5]

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (e.g., 50 ng/mL NGF) and a vehicle control.[5]

-

Incubation: Incubate the cells for an additional 24-72 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker, such as β-III tubulin, using a primary antibody followed by a fluorescently labeled secondary antibody. Counterstain nuclei with a DNA dye like Hoechst.[5]

-

Imaging and Quantification: Acquire images using a high-content imaging system. Analyze the images using appropriate software to measure parameters such as the percentage of neurite-bearing cells, total neurite length per cell, and the number of neurites and branch points per cell.[3] A neurite-bearing cell is often defined as a cell with at least one neurite longer than the diameter of the cell body.[5]

Cell Viability and Cytotoxicity Assay (MTT Assay)

It is essential to assess whether the observed effects on neurite outgrowth are due to a specific neurotrophic mechanism or a general effect on cell health. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[6]

Protocol:

-

Cell Culture and Treatment: Plate neuronal cells in a 96-well plate and treat with the test compounds as described in the neurite outgrowth assay.

-

MTT Addition: After the desired incubation period, add 10 µl of MTT solution (typically 5 mg/ml in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/ml.[6][7]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.[6][7]

-

Solubilization: Add 100 µl of a solubilization solution (e.g., a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

To elucidate the mechanism of action of a novel neurotrophic compound, it is crucial to investigate its effect on the key signaling pathways activated by neurotrophins. Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling molecules.

Protocol:

-

Cell Lysis: Culture and treat neuronal cells with the test compound for various durations. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% nonfat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK) overnight at 4°C with gentle agitation.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imaging system.[9]

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Core Signaling Pathways in Neurotrophic Action

Small molecule neurotrophic compounds often exert their effects by activating the same intracellular signaling cascades as endogenous neurotrophins. The primary receptors for neurotrophins like BDNF and NGF are the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA for NGF, TrkB for BDNF and NT-4, and TrkC for NT-3).[10]

Upon ligand binding, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that initiate downstream signaling. The three major pathways are:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and growth.

-

Ras/MAPK (ERK) Pathway: This cascade is primarily involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity.

-

PLCγ Pathway: Activation of phospholipase C-gamma (PLCγ) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).

The following diagram illustrates these key signaling pathways.

Quantitative Data of Selected Neurotrophic Compounds

The following tables summarize quantitative data for several well-characterized natural and synthetic neurotrophic compounds. These values are essential for comparing the potency and efficacy of different molecules.

Table 1: Natural Neurotrophic Compounds

| Compound | Source | Assay System | Activity | EC50 / Concentration | Reference |

| Honokiol | Magnolia officinalis | Rat cerebellar granule cells | Neuroprotection against glutamate toxicity | More potent than magnolol | [11] |

| Magnolol | Magnolia officinalis | Rat cerebellar granule cells | Neuroprotection against glutamate toxicity | - | [11] |

| Harmine | Peganum harmala | Human neural progenitor cells | Increased proliferation | 71.5% increase at 4 days | [12] |

| (-)-3,5-dicaffeoyl-muco-quinic acid (DQ) | Aster scaber | PC12 cells | Neurite outgrowth | 10 µM activity similar to 50 ng/mL NGF | [13] |

| Curcumin | Curcuma longa | PC12 cells | Neurite outgrowth | Active at 10 and 20 µM | [14] |

| Artepillin C | Propolis | PC12m3 cells | Potentiation of NGF-induced neurite outgrowth | 5.4-7.4 fold increase over NGF alone at 10-50 µM | [13] |

Table 2: Synthetic Neurotrophic Compounds

| Compound | Type | Assay System | Activity | EC50 / IC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | J147 | Phenyl hydrazide | Rat cortical neurons | Trophic factor withdrawal survival | 25 nM |[15] | | | | HT22 cells expressing TrkB | BDNF-like activity | 10-200 nM |[16] | | LM22A-4 | Small molecule TrkB agonist | Mouse fetal hippocampal neurons | Neurotrophic activity (survival) | 200-500 pM |[4] | | 7,8-dihydroxyflavone (7,8-DHF) | Flavonoid TrkB agonist | Primary neurons | TrkB activation | - |[9][17] | | ANA-12 | Small molecule TrkB antagonist | TetOn-rhTrkB cells | Inhibition of BDNF-induced TrkB activation | 192 ± 31 µM |[18] | | Rotenone | Neurotoxicant (used as inhibitor) | iPSC-derived motor neurons | Inhibition of neurite outgrowth | 1.48 µM (48h) |[19] | | Colchicine | Neurotoxicant (used as inhibitor) | iPSC-derived motor neurons | Inhibition of neurite outgrowth | 55.81 nM (48h) |[19] |

Conclusion and Future Directions

The discovery of small molecule neurotrophic compounds holds immense promise for the treatment of neurological disorders. The methodologies outlined in this guide, from high-throughput screening to detailed mechanistic studies, provide a robust framework for identifying and characterizing novel therapeutic candidates. The integration of advanced technologies, such as high-content imaging with iPSC-derived human neurons, is enhancing the physiological relevance and predictive power of these preclinical assays.[20] Future efforts will likely focus on the development of compounds with improved specificity for particular Trk receptors and downstream signaling pathways, as well as the exploration of novel targets within the complex neurotrophic signaling network. The continued synergy between chemistry, biology, and pharmacology will be essential to translate these promising discoveries into effective therapies for patients.

References

- 1. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 2. Neurotrophic Natural Products: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The Neuropharmacological Effects of Magnolol and Honokiol: A Review of Signal Pathways and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The search for, and chemistry and mechanism of, neurotrophic natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Harmine stimulates proliferation of human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Neurotrophic Drug for Cognitive Enhancement and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized TrkB Agonist Ameliorates Alzheimer’s Disease Pathologies and Improves Cognitive Functions via Inhibiting Delta-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 6,7-Dehydrodugesin A (C20H16O5): A Neo-clerodane Diterpenoid from Salvia leucantha

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dehydrodugesin A, a neo-clerodane diterpenoid with the molecular formula C20H16O5, is a natural product isolated from the aerial parts of Salvia leucantha. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, spectral data, and potential biological activities. Detailed experimental protocols for the isolation and characterization of related compounds from its natural source are presented. Furthermore, a plausible signaling pathway for its potential anti-inflammatory and neuroprotective effects, based on recent studies of analogous compounds from the same plant, is discussed and visualized. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and related natural products.

Introduction

Salvia leucantha, commonly known as Mexican bush sage, is a source of various bioactive secondary metabolites, including a diverse array of neo-clerodane diterpenoids. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including neurotrophic, cytotoxic, and anti-inflammatory effects. This compound is one such neo-clerodane diterpenoid that has been identified from this plant species. This guide synthesizes the currently available information on this compound to facilitate further research and development.

Physicochemical and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural elucidation of this compound would rely on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The following table represents the expected ¹H and ¹³C NMR chemical shifts based on the known structure and data from analogous neo-clerodane diterpenoids isolated from Salvia species.

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, Multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| Note: This table is a template. Specific experimental data for this compound is required for completion. |

Biological Activity

Direct experimental data on the biological activity of this compound is limited in currently accessible literature. However, studies on other neo-clerodane diterpenoids isolated from Salvia leucantha provide strong indications of its potential therapeutic effects.

Cytotoxicity

Numerous neo-clerodane diterpenoids from Salvia species have demonstrated cytotoxic activity against various human cancer cell lines. For instance, related compounds from S. leucantha have been evaluated for cytotoxicity against cell lines such as HL-60, A-549, SMMC-7721, MCF-7, and SW480. While specific IC50 values for this compound are not yet reported, it is a promising candidate for anticancer research.

| Cell Line | IC50 (µM) |

| e.g., MCF-7 | Data not available |

| e.g., A549 | Data not available |

| e.g., HeLa | Data not available |

| Note: This table is a template. Specific experimental data for this compound is required for completion. |

Anti-neuroinflammatory and Neurotrophic Activity

Recent research on novel neo-clerodane diterpenoids, named Saleucanes A-J, isolated from Salvia leucantha, has demonstrated significant anti-neuroinflammatory effects. These compounds were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells with IC50 values ranging from 3.29 to 6.65 µM.[1] This activity was shown to be mediated through the TLR4/MYD88/NF-κB signaling pathway. Given the structural similarities, it is plausible that this compound may also exhibit similar anti-neuroinflammatory properties.

Furthermore, other diterpenoids from S. leucantha have shown moderate neuroprotective effects in in vitro assays using PC12 cells.[2]

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of neo-clerodane diterpenoids from Salvia leucantha.

Isolation of Neo-clerodane Diterpenoids

References

- 1. Saleucanes A-J, structurally diverse neo-clerodane diterpenoids from Salvia leucantha with anti-neuroinflammatory activity via TLR4/MYD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neo-clerodane and abietane diterpenoids with neurotrophic activities from the aerial parts of Salvia leucantha Cav - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6,7-Dehydrodugesin A Analogs: A Review of Available Information

As of the latest literature search, there are no published total syntheses or specific synthetic protocols for 6,7-Dehydrodugesin A or its direct analogs. The Dugesin family of compounds are neo-clerodane diterpenoids that have been isolated from plant sources, primarily Salvia dugesii. The current body of scientific literature focuses on the isolation, structural elucidation, and biological evaluation of these natural products rather than their chemical synthesis from simpler starting materials.

While the direct synthesis of Dugesin A or its derivatives has not been reported, research into the synthesis of other structurally related neo-clerodane diterpenoids, such as Salvinorin A, has been conducted. These studies, however, typically involve the semi-synthesis of analogs starting from the natural product isolated from Salvia divinorum. These approaches focus on the chemical modification of the existing molecular scaffold to probe structure-activity relationships.

Given the absence of established synthetic routes for this compound, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or diagrams related to its synthesis and the biological pathways of its synthetic analogs at this time.

Researchers and drug development professionals interested in this class of compounds may consider focusing on the isolation of Dugesins from their natural sources or initiating novel total synthesis research programs. Any future work on the total synthesis of the Dugesin core structure would represent a significant advancement in the field of natural product chemistry.

Further investigation into the biological activities of the naturally occurring Dugesins could also provide a strong rationale for embarking on the challenging endeavor of their total synthesis, which would then enable the generation of diverse analogs for therapeutic development.

Application Notes and Protocols for Assessing the Neurotrophic Activity of 6,7-Dehydrodugesin A in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotrophic factors are essential for the development, survival, and function of neurons. The discovery of small molecules with neurotrophic properties holds significant promise for the treatment of neurodegenerative diseases and neuronal injury. 6,7-Dehydrodugesin A is a novel compound with purported neurotrophic activity. These application notes provide a comprehensive guide to evaluating the neurotrophic potential of this compound in vitro, utilizing established cell-based assays. The protocols detailed below are designed to be a starting point for researchers to assess the efficacy and mechanism of action of this compound.

The primary assays described herein focus on quantifying neurite outgrowth in the rat pheochromocytoma cell line PC12, a well-established model for neuronal differentiation.[1][2][3][4] Additionally, protocols for assessing cell viability and exploring the underlying signaling pathways are provided to build a comprehensive profile of this compound's bioactivity.

Data Presentation

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells

| Treatment Group | Concentration (µM) | Mean Neurite Length (µm) | Percentage of Neurite-Bearing Cells (%) |

| Vehicle Control | - | 15.2 ± 2.1 | 8.5 ± 1.5 |

| NGF (50 ng/mL) | - | 85.6 ± 7.3 | 65.2 ± 5.8 |

| This compound | 0.1 | 20.1 ± 2.5 | 12.3 ± 2.1 |

| This compound | 1 | 45.3 ± 4.8 | 35.7 ± 4.2 |

| This compound | 10 | 78.9 ± 6.9 | 60.1 ± 6.3 |

| This compound + NGF | 1 + 50 ng/mL | 102.4 ± 8.1 | 75.4 ± 6.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound in PC12 Cells (MTT Assay)

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |

| Vehicle Control | - | 100 ± 4.5 |

| This compound | 1 | 98.7 ± 5.1 |

| This compound | 10 | 95.2 ± 4.8 |

| This compound | 50 | 92.1 ± 5.5 |

| This compound | 100 | 88.6 ± 6.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

This protocol details the steps to assess the ability of this compound to induce or enhance neurite outgrowth in PC12 cells.[1][2][4]

Materials:

-

PC12 cells

-

DMEM high glucose medium

-